2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate
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Overview
Description
2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate is a chemical compound that features a piperazine ring substituted with a tosyl group and an ethyl ester of 3,4-dimethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperazine with tosyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and tosyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative used as an acetylcholinesterase inhibitor.
Mebeverine: A compound with a similar ester moiety used to treat irritable bowel syndrome.
Uniqueness
2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate is unique due to its specific combination of a tosylpiperazine moiety and a dimethoxybenzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-17-4-7-19(8-5-17)31(26,27)24-12-10-23(11-13-24)14-15-30-22(25)18-6-9-20(28-2)21(16-18)29-3/h4-9,16H,10-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYUPVRFDUAMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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